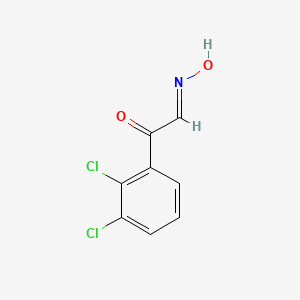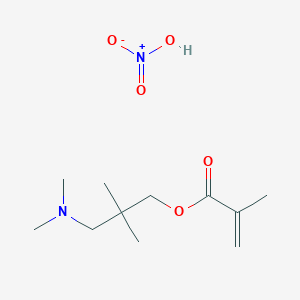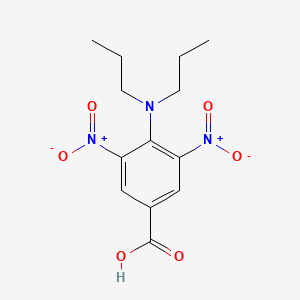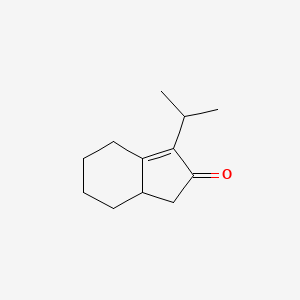
3,3a,4,5,6,7-Hexahydro-1-isopropyl-2H-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves several synthetic routes. One common method includes the hydrogenation of 1-isopropyl-2H-inden-2-one under specific reaction conditions. Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
3,3a,4,5,6,7-hexahydro-1-isopropyl-2H-inden-2-one can be compared with similar compounds such as:
3,3a,4,5,6,7-hexahydro-1-methyl-2H-inden-2-one: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-ethyl-2H-inden-2-one: This compound has an ethyl group instead of an isopropyl group.
3,3a,4,5,6,7-hexahydro-1-propyl-2H-inden-2-one: This compound has a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
84604-61-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-propan-2-yl-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C12H18O/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZOCHMVHSIBBHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCCC2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




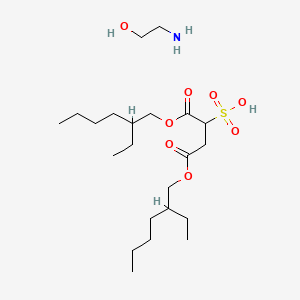
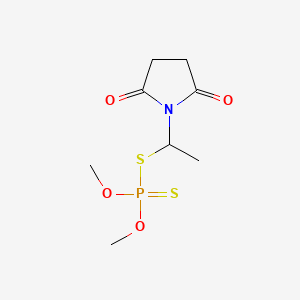

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
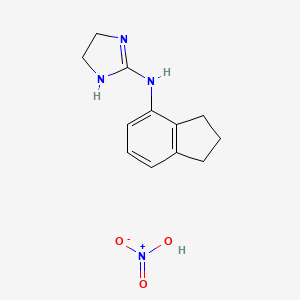

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
